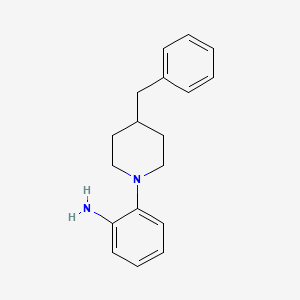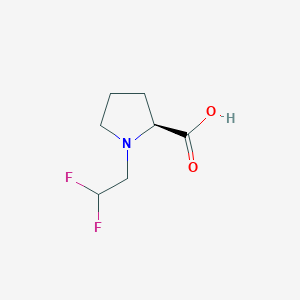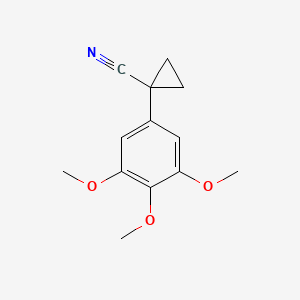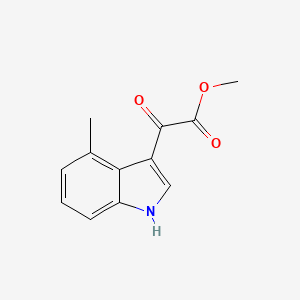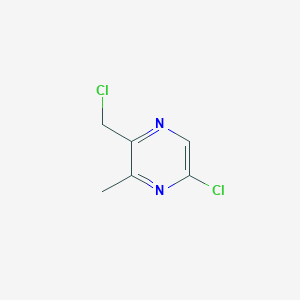
5-Chloro-2-(chloromethyl)-3-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(chloromethyl)-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of chlorine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine typically involves the chlorination of 2-(chloromethyl)-3-methylpyrazine. One common method is the reaction of 2-(chloromethyl)-3-methylpyrazine with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chlorine atom at the 5-position of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 5-substituted pyrazine derivatives.
Oxidation: Formation of pyrazine carboxylic acids or aldehydes.
Reduction: Formation of pyrazine derivatives with reduced functional groups.
科学的研究の応用
5-Chloro-2-(chloromethyl)-3-methylpyrazine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.
類似化合物との比較
Similar Compounds
2-Chloro-5-(chloromethyl)thiophene: A thiophene derivative with similar chloromethyl substitution.
5-Chloro-2-methyl-4-isothiazolin-3-one: An isothiazolinone compound with antimicrobial properties.
2-Methyl-1,2-thiazol-3-one: A thiazole derivative with similar structural features.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual chlorine and methyl substitutions make it a versatile intermediate for various synthetic applications.
特性
分子式 |
C6H6Cl2N2 |
|---|---|
分子量 |
177.03 g/mol |
IUPAC名 |
5-chloro-2-(chloromethyl)-3-methylpyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-5(2-7)9-3-6(8)10-4/h3H,2H2,1H3 |
InChIキー |
ISCIIKJEDPZOHL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN=C1CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)


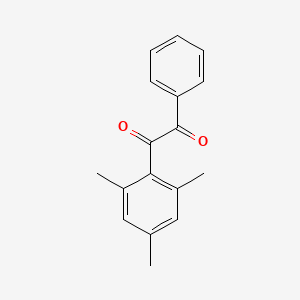

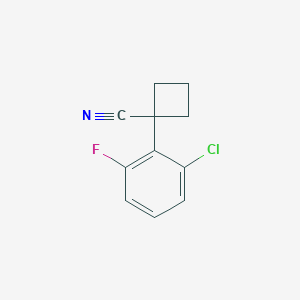
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

